4,7-Dimethyltetral-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

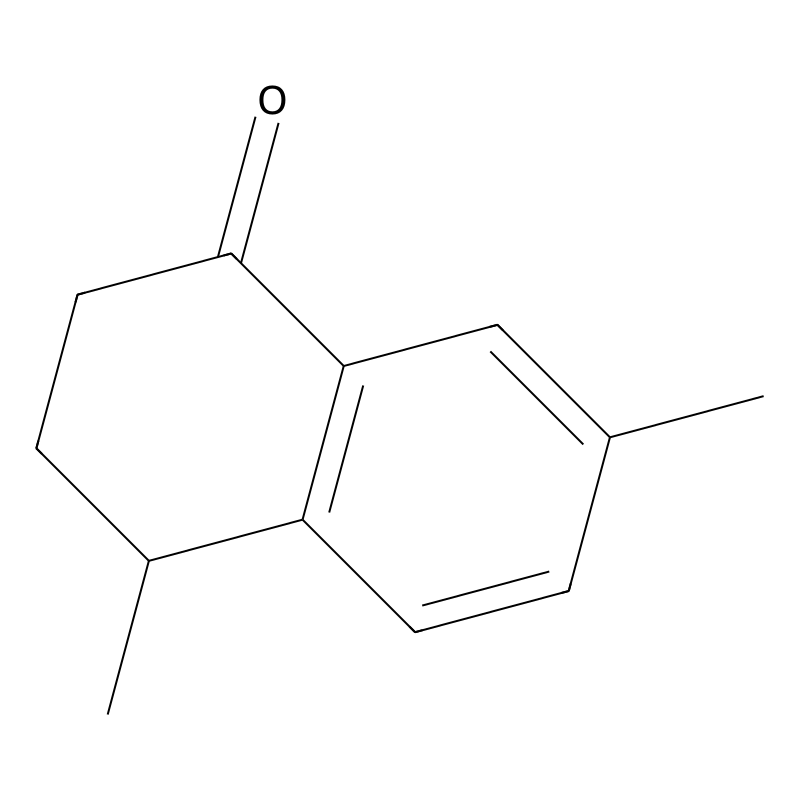

4,7-Dimethyltetral-1-one, also known as 4,7-dimethyl-1-tetralone, is an organic compound with the molecular formula and a molecular weight of approximately 174.24 g/mol . This compound features a tetralone structure, which consists of a naphthalene-like bicyclic framework with a ketone functional group at the first position. The presence of two methyl groups at the fourth and seventh positions distinguishes it from other tetralones, contributing to its unique chemical properties.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can react with aldehydes or other carbonyl compounds in aldol condensation reactions, forming larger molecules.

Several synthesis methods for 4,7-dimethyltetral-1-one have been reported:

- Friedel-Crafts Acylation: This method involves the acylation of a dimethyl-substituted naphthalene derivative using acetic anhydride in the presence of a Lewis acid catalyst.

- Cyclization Reactions: Starting from substituted phenols or aromatic compounds, cyclization can yield tetralone structures through various catalytic methods.

- Diels-Alder Reaction: The Diels-Alder reaction involving appropriate diene and dienophile can also lead to the formation of this compound.

4,7-Dimethyltetral-1-one has potential applications in:

- Fragrance Industry: Its unique odor profile makes it suitable for use in perfumes and scented products.

- Pharmaceuticals: Given its biological activity, it may serve as a lead compound for drug development.

- Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 4,7-dimethyltetral-1-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Tetralone | C_{10}H_{10}O | Simple structure without methyl substitutions |

| 4-Methyl-1-tetralone | C_{11}H_{12}O | Contains one methyl group at position four |

| 4,5-Dimethyltetralone | C_{12}H_{14}O | Methyl groups at different positions |

| Tonalid (also known as 3-(4-tert-butylphenyl)-2-methylpropanal) | C_{18}H_{26}O | Larger structure with distinct aromatic features |

4,7-Dimethyltetral-1-one stands out due to its specific arrangement of methyl groups and its unique ketone functionality within the tetralone framework. This distinct positioning influences both its chemical reactivity and potential biological activities compared to similar compounds.